molecular formula C11H17O5P B12675695 [1-Adamantyloxy(hydroxy)phosphoryl]formic acid CAS No. 72305-18-1

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Cat. No.: B12675695
CAS No.: 72305-18-1
M. Wt: 260.22 g/mol
InChI Key: ZMSQQHWYBIZGQA-UHFFFAOYSA-N
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Description

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid is a compound with the molecular formula C11H17O5P. It is characterized by the presence of an adamantane moiety, a phosphoryl group, and a formic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid typically involves the reaction of adamantanol with phosphorylating agents under controlled conditions. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions include various phosphorylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and signaling pathways. The adamantane moiety provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

  • 1-Adamantylamine
  • 1-Adamantanol
  • 1-Adamantylphosphonic acid

Uniqueness

What sets [1-Adamantyloxy(hydroxy)phosphoryl]formic acid apart is its unique combination of an adamantane moiety with a phosphoryl group and a formic acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

72305-18-1

Molecular Formula

C11H17O5P

Molecular Weight

260.22 g/mol

IUPAC Name

[1-adamantyloxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI Key

ZMSQQHWYBIZGQA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O

Origin of Product

United States

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